Sodium carbonate hydrogen peroxide

Descripción

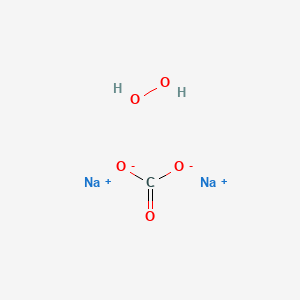

Sodium carbonate hydrogen peroxide, commonly known as sodium percarbonate, is an adduct of sodium carbonate (Na₂CO₃) and hydrogen peroxide (H₂O₂) with the chemical formula 2Na₂CO₃·3H₂O₂ . It appears as a white, crystalline solid with a solubility of 140 g/L in water at 25°C, forming an alkaline solution (pH 9–11) that releases hydrogen peroxide and oxygen upon decomposition .

Propiedades

IUPAC Name |

disodium;hydrogen peroxide;carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na.H2O2/c2-1(3)4;;;1-2/h(H2,2,3,4);;;1-2H/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLMBWASGCAJGO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].OO.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium carbonate hydrogen peroxide is typically synthesized by crystallizing a solution of sodium carbonate and hydrogen peroxide under controlled pH and concentration conditions. This method is convenient for both industrial and laboratory settings .

Industrial Production Methods: In industrial production, this compound is produced by crystallizing a solution of sodium carbonate and hydrogen peroxide. Alternatively, dry sodium carbonate can be treated directly with concentrated hydrogen peroxide solution. Another method involves reacting sodium peroxide with absolute ethyl alcohol at low temperatures to produce a perhydroxide .

Análisis De Reacciones Químicas

Decomposition Reactions

Sodium carbonate hydrogen peroxide (sodium percarbonate) undergoes decomposition primarily through hydrolysis when exposed to water. The reaction releases hydrogen peroxide (H₂O₂) and sodium carbonate (Na₂CO₃), with subsequent decomposition of H₂O₂ into water and oxygen.

Hydrolysis Reaction

The primary decomposition pathway in aqueous solutions is:

This reaction liberates H₂O₂, which further decomposes:

Thermal Decomposition

When heated, sodium percarbonate decomposes into sodium carbonate, water, and oxygen:

This process involves an initial endothermic step (detachment of H₂O₂) followed by an exothermic decomposition of H₂O₂ into water and oxygen .

Reaction Conditions

| Parameter | Typical Range | Source |

|---|---|---|

| pH | 10.5–11.7 | |

| Temperature | 25–35°C | |

| Residence Time | 5–15 hours | |

| Stabilizers | Sodium silicate, Mg compounds |

Oxidation Reactions

Hydrogen peroxide released from sodium percarbonate acts as a strong oxidizing agent. Key reactions include:

Oxidation of Organic Compounds

This reaction is leveraged in bleaching and stain removal .

Oxidation of Inorganic Substances

Such reactions enable applications in water treatment and disinfection .

Antimicrobial and Oxidative Stress Mechanisms

Sodium percarbonate’s antimicrobial activity stems from H₂O₂’s oxidative disruption of microbial cell structures:

-

Bacterial Inhibition : Reduces E. coli and S. aureus populations via oxidative stress.

-

Fungal Control : Targets fungal spores in agricultural settings.

Stability and Stabilization

Sodium percarbonate’s stability depends on additives and storage conditions:

Coating Agents

-

Sodium silicate : Enhances stability and reduces moisture sensitivity .

-

Magnesium compounds : Form magnesium silicate to improve product longevity .

Decomposition Kinetics

| Factor | Effect on Stability | Source |

|---|---|---|

| Moisture exposure | Accelerates decomposition | |

| Temperature | Higher temps reduce shelf-life | |

| Stabilizers | Sodium silicate reduces decomposition |

Aplicaciones Científicas De Investigación

Cleaning and Laundry Applications

Sodium percarbonate is widely used as an active ingredient in many cleaning products due to its ability to release hydrogen peroxide when dissolved in water. This property makes it an effective oxidizing agent and stain remover.

Key Applications:

- Laundry Detergents: Sodium percarbonate is a common ingredient in non-chlorine bleach products such as OxiClean and Tide. It provides a powerful bleaching effect while being less harmful to fabrics compared to traditional chlorine bleach .

- Household Cleaners: It is used in various household cleaning products for its disinfecting properties, effectively removing stains and odors from surfaces .

Case Study: Effectiveness in Stain Removal

A study conducted on the cleaning power of sodium carbonate and hydrogen peroxide concluded that sodium carbonate exhibited superior cleaning ability compared to hydrogen peroxide alone. The experiment involved applying both substances to common stains (e.g., chili sauce, tea) on fabric, measuring the relative cleanliness after treatment .

| Stain Type | Cleaning Agent | Relative Cleanliness (1-5) |

|---|---|---|

| Chili Sauce | Sodium Carbonate | 5 |

| Hydrogen Peroxide | 3 | |

| Tea | Sodium Carbonate | 4 |

| Hydrogen Peroxide | 2 |

Agricultural Uses

Sodium carbonate hydrogen peroxide is also employed in agriculture as a biopesticide and fungicide. Its effectiveness against various plant pathogens makes it a valuable tool for maintaining crop health.

Key Applications:

- Fungicide and Algaecide: It is registered for use on ornamental plants and turf grasses, targeting pests such as algae, moss, and slime molds. The compound acts by releasing hydrogen peroxide upon application, which oxidizes the target organisms .

- Soil Treatment: It can be applied to soil to enhance microbial activity while controlling harmful pathogens .

Case Study: Environmental Impact Assessment

Research from the Environmental Protection Agency (EPA) indicates that when used according to label directions, this compound poses minimal risk to non-target species such as birds and aquatic life. Precautionary measures are recommended to prevent exposure to beneficial insects like honey bees .

Environmental Remediation

Sodium percarbonate is increasingly recognized for its role in environmental cleanup efforts, particularly in the remediation of contaminated sites.

Key Applications:

- Photo-Fenton Reactions: this compound has been studied for its effectiveness in photo-Fenton reactions, which are used for degrading organic pollutants in wastewater treatment .

- Soil Remediation: Its application can help break down contaminants in soil through oxidative processes, making it a suitable agent for environmental restoration projects .

Toxicity Assessment:

Mecanismo De Acción

The mechanism of action of sodium carbonate hydrogen peroxide involves the release of hydrogen peroxide when dissolved in water. Hydrogen peroxide then decomposes into water and oxygen, generating free hydroxyl radicals through the Fenton reaction. These radicals cause oxidative damage to proteins and membrane lipids, leading to the compound’s biocidal and bleaching effects .

Comparación Con Compuestos Similares

Key Properties:

- Active oxygen content : ~13.5% (equivalent to 32.5% H₂O₂ by weight) .

- Applications : Widely used as an oxidizing agent in laundry detergents, stain removers, and industrial processes (e.g., uranium leaching) due to its stability and eco-friendly decomposition into water, oxygen, and sodium carbonate .

Comparison with Similar Compounds

Sodium Bicarbonate (NaHCO₃)

| Property | Sodium Percarbonate | Sodium Bicarbonate |

|---|---|---|

| Chemical Formula | 2Na₂CO₃·3H₂O₂ | NaHCO₃ |

| Oxidizing Capacity | High (releases H₂O₂) | None |

| Primary Use | Cleaning, bleaching, industrial oxidation | Baking, antacid, mild cleaning agent |

| Environmental Impact | Degrades into benign components | Non-toxic, but no oxidative function |

Key Differences :

Hydrogen Peroxide (H₂O₂)

| Property | Sodium Percarbonate | Hydrogen Peroxide |

|---|---|---|

| Physical State | Solid | Liquid (aqueous solutions) |

| Stability | More stable; controlled H₂O₂ release | Less stable; decomposes rapidly |

| Handling | Safer storage and transport | Requires stringent safety measures |

| Applications | Laundry detergents, solid formulations | Disinfectants, pulp bleaching, chemical synthesis |

Key Differences :

Sodium Hypochlorite (NaClO)

| Property | Sodium Percarbonate | Sodium Hypochlorite |

|---|---|---|

| Oxidizing Mechanism | Releases H₂O₂ and O₂ | Releases chlorine (Cl⁻) |

| Byproducts | Non-toxic (Na₂CO₃, H₂O, O₂) | Chlorinated organics (e.g., THMs) |

| Environmental Impact | Environmentally benign | Toxic to aquatic life |

| Applications | Eco-friendly cleaning products | Bleaching, disinfection |

Key Differences :

Sodium Perborate (NaBO₃·H₂O)

| Property | Sodium Percarbonate | Sodium Perborate |

|---|---|---|

| Active Component | H₂O₂ | Perborate anion (BO₃⁻) |

| Activation | Effective in cold water | Requires hot water (>60°C) |

| Environmental Impact | No persistent residues | Releases borate, regulated in EU |

| Applications | Cold-water detergents | High-temperature laundry formulations |

Key Differences :

- Percarbonate’s cold-water efficacy makes it preferable in modern detergent formulations .

Actividad Biológica

Sodium carbonate hydrogen peroxide, commonly referred to as sodium percarbonate (SPC), is a compound formed from sodium carbonate and hydrogen peroxide. It has garnered attention for its biological activity, particularly in cleaning, disinfection, and agricultural applications. This article delves into the biological mechanisms, efficacy, safety, and case studies related to this compound.

Sodium percarbonate is a granular substance that releases hydrogen peroxide and sodium carbonate upon dissolution in water. The overall reaction can be summarized as follows:

In biological systems, hydrogen peroxide acts as a strong oxidizing agent, which is effective in killing bacteria, fungi, and algae by disrupting their cellular structures through oxidative stress . Sodium carbonate contributes to the alkalinity of the solution, enhancing the overall cleaning power.

Antimicrobial Properties

Sodium percarbonate has been studied for its antimicrobial properties. It is effective against a range of pathogens, including bacteria and fungi. The mode of action involves the oxidative degradation of cellular components:

- Bacterial Inhibition : Research indicates that sodium percarbonate can significantly reduce bacterial counts in contaminated environments. For instance, studies show that it effectively reduces Escherichia coli and Staphylococcus aureus populations on surfaces .

- Fungal Control : It is also utilized in agriculture as a fungicide, targeting fungal spores and preventing plant diseases .

Cleaning Efficacy

In cleaning applications, sodium percarbonate demonstrates superior stain removal capabilities compared to traditional agents. A study comparing its effectiveness with hydrogen peroxide alone showed that sodium percarbonate provided better results in removing organic stains from fabrics due to its dual-action mechanism .

Safety and Toxicity

The safety profile of sodium percarbonate has been evaluated extensively. Acute toxicity studies indicate moderate toxicity levels with an oral median lethal dose (LD50) of approximately 1034 mg/kg in rats . However, it is generally considered safe when used according to guidelines:

- Dermal Exposure : Limited data suggest low dermal absorption due to its ionic nature. However, direct contact can lead to mild irritation .

- Eye Damage : Sodium percarbonate can cause severe eye damage upon contact; hence protective measures are recommended during handling .

Agricultural Use

A field study demonstrated the effectiveness of sodium percarbonate as an algaecide in ornamental plant care. The application resulted in a significant reduction of algae growth without harming non-target plants when used under recommended conditions .

Clinical Research

In periodontal therapy, sodium bicarbonate combined with hydrogen peroxide has shown some benefits in improving clinical outcomes when used alongside professional dental treatments. However, results indicate that these benefits are often attributed to the overall treatment regimen rather than the agents alone .

Comparative Efficacy Table

| Application | Efficacy | Remarks |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Used in disinfectants and agricultural products |

| Cleaning | Superior stain removal | More effective than hydrogen peroxide alone |

| Agricultural fungicide | Effective against fungal spores | Safe for use on ornamental plants |

Q & A

Q. How can researchers determine the stability of sodium carbonate hydrogen peroxide in aqueous solutions under varying pH conditions?

this compound (2Na₂CO₃·3H₂O₂) decomposes upon exposure to moisture, releasing hydrogen peroxide (H₂O₂) and sodium carbonate (Na₂CO₃) . To evaluate its stability, conduct controlled dissolution experiments at specific pH levels (e.g., pH 3–11) using buffered solutions. Monitor H₂O₂ release kinetics via iodometric titration or spectrophotometric methods (e.g., titanium oxalate complex formation at 405 nm) . Record decomposition rates and correlate them with pH-dependent solubility trends. For long-term stability, store the compound under inert gas (e.g., nitrogen) and test peroxide concentrations monthly using peroxide test strips or cerimetric titrations .

Q. What are the best practices for handling and storing this compound to prevent premature decomposition or peroxide accumulation?

- Storage : Use airtight containers under inert gas (argon/nitrogen) to minimize moisture exposure .

- Labeling : Record dates of receipt, opening, and discard, along with peroxide test results .

- Testing : Perform peroxide concentration assays before each use. If peroxides exceed 10 ppm, deactivate the compound using methods like ferrous sulfate treatment .

- Safety : Use local exhaust ventilation and personal protective equipment (PPE) to avoid inhalation of dust, which can cause respiratory irritation .

Advanced Research Questions

Q. How can experimental designs analyze the reaction kinetics between this compound and organic acids in heterogeneous systems?

Design a reaction system using a controlled stoichiometric ratio of this compound and organic acids (e.g., ibuprofen) in a solid-state matrix . Employ differential scanning calorimetry (DSC) to detect exothermic peaks indicative of reaction initiation. Use HPLC or FTIR to track intermediate formation (e.g., peroxides or carboxylates) and quantify reaction rates. For heterogeneous conditions, vary particle sizes and solvent ratios to assess diffusion limitations. Data contradictions (e.g., unexpected intermediates) can be resolved using multivariate analysis (PCA or PLS) to identify dominant reaction pathways .

Q. How can researchers resolve contradictions between observed reaction products (e.g., CO₂ release) and thermodynamic predictions in acid-base reactions involving this compound?

The reaction is thermodynamically challenged due to the higher acidity of H₂CO₃ (pKa ~6.4) compared to H₂O₂ (pKa ~11.6), favoring reverse reactions . To reconcile experimental CO₂ observations, hypothesize rapid H₂CO₃ decomposition into CO₂ and H₂O, shifting equilibrium. Validate this via real-time gas chromatography (GC) to detect CO₂ evolution and pH monitoring to confirm acidification. Computational modeling (DFT or MD simulations) can further elucidate transition states and kinetic barriers .

Q. What strategies stabilize this compound in long-term catalytic studies without altering its oxidative properties?

- Encapsulation : Use silica or cyclodextrin matrices to physically isolate the compound from moisture while permitting controlled H₂O₂ release .

- Additives : Introduce stabilizers like sodium stannate or phosphonates, which chelate metal ions that catalyze decomposition .

- Inert Matrices : Embed the compound in non-reactive polymers (e.g., polyethylene glycol) for solid-state studies .

Methodological Considerations

Q. What analytical methods are recommended for quantifying hydrogen peroxide release in real-time during experiments?

- Spectrophotometry : Use titanium oxalate complex (λ = 405 nm) or ABTS (λ = 414 nm) for continuous monitoring .

- Electrochemical Sensors : Deploy H₂O₂-specific electrodes with platinum catalysts for in-situ measurements .

- Chromatography : HPLC-UV (reverse-phase C18 column, 0.1% H₃PO₄ mobile phase) to separate and quantify H₂O₂ .

Q. How can researchers design experiments to evaluate the antimicrobial efficacy of this compound in biofilm disruption?

- Biofilm Models : Grow Pseudomonas aeruginosa or Staphylococcus aureus biofilms on polystyrene surfaces.

- Treatment : Apply this compound at varying concentrations (0.1–5% w/v) and exposure times (1–60 mins).

- Analysis : Use confocal microscopy (Live/Dead staining) and ATP bioluminescence assays to quantify cell viability. Compare with H₂O₂-only controls to isolate synergistic effects of Na₂CO₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.